
n1-(2-aminoethyl)benzene-1,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n1-(2-aminoethyl)benzene-1,4-diamine is an organic compound with the molecular formula C8H13N3 It is a derivative of ethylenediamine, where one of the hydrogen atoms is replaced by a 4-aminophenyl group
准备方法
Synthetic Routes and Reaction Conditions
n1-(2-aminoethyl)benzene-1,4-diamine can be synthesized through the monoacylation of ethylenediamine. One efficient method involves the use of N-acylbenzotriazoles in n-butanol, which allows for the selective acylation of one amino group while keeping the other free . This method is advantageous due to its simple conditions, short reaction times, and high yields (69-94%).
Industrial Production Methods
Industrial production of ethylenediamine, N-(4-aminophenyl)- typically involves the reaction of ethylenediamine with 4-nitroaniline, followed by reduction of the nitro group to an amino group. This process can be carried out under high pressure and temperature conditions to ensure complete conversion and high yield.
化学反应分析
Types of Reactions
n1-(2-aminoethyl)benzene-1,4-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used for substitution reactions.
Major Products Formed
Oxidation: Imines or amides.
Reduction: Amines.
Substitution: Substituted amines or amides.
科学研究应用
n1-(2-aminoethyl)benzene-1,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for various studies.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of ethylenediamine, N-(4-aminophenyl)- involves its interaction with molecular targets through its amino groups. These interactions can lead to the formation of covalent bonds or coordination complexes, affecting the activity of enzymes or other proteins. The compound can also participate in hydrogen bonding and electrostatic interactions, influencing its biological activity.
相似化合物的比较
Similar Compounds
Ethylenediamine: A simpler compound with two amino groups.
4-Aminobiphenyl: Contains a biphenyl structure with an amino group.
Phenylenediamine: Contains two amino groups attached to a benzene ring.
Uniqueness
n1-(2-aminoethyl)benzene-1,4-diamine is unique due to the presence of both ethylenediamine and 4-aminophenyl moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
属性
CAS 编号 |
19201-32-2 |
|---|---|
分子式 |
C8H13N3 |
分子量 |
151.21 g/mol |
IUPAC 名称 |
4-N-(2-aminoethyl)benzene-1,4-diamine |
InChI |
InChI=1S/C8H13N3/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4,11H,5-6,9-10H2 |
InChI 键 |
TVARKMCEMIFLIP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N)NCCN |
规范 SMILES |
C1=CC(=CC=C1N)NCCN |
Key on ui other cas no. |
19201-32-2 |
同义词 |
N-(2-Aminoethyl)-1,4-benzenediamine |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Silane, tris[(1-methylethyl)thio]-](/img/structure/B102112.png)
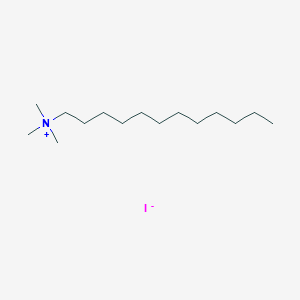

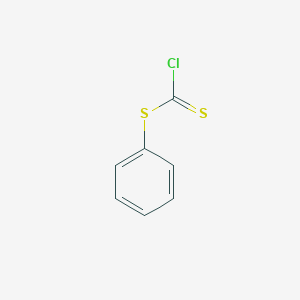
![3,3'-[BUTANE-1,4-DIYLBIS(OXY)]BISPROPIONONITRILE](/img/structure/B102123.png)
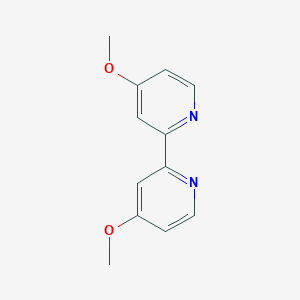
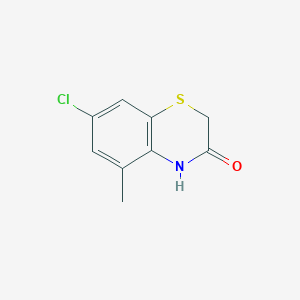
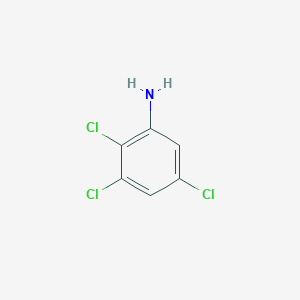

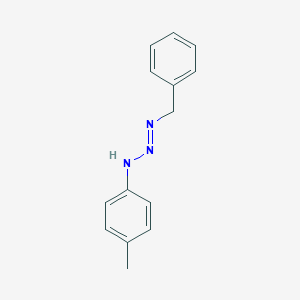
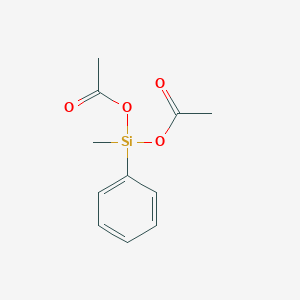
![Ethyl Benzo[b]thiophene-2-carboxylate](/img/structure/B102135.png)


